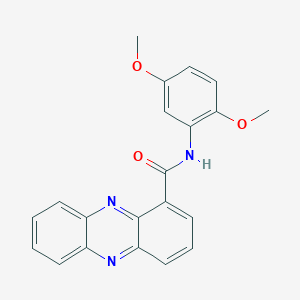
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), a nitrogen-containing heterocyclic compound . It has a molecular formula of C19H17NO3 and a molecular weight of 307.3432 . PCN is known for its strong antagonistic properties against fungal phytopathogens .
Synthesis Analysis
The biosynthesis of PCN has been studied extensively in Pseudomonas chlororaphis . The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The biosynthesis of PCN involves several chemical reactions. The inactivation of psrA and rpeA in Pseudomonas chlororaphis HT66 increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors .Physical And Chemical Properties Analysis
“N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide” has a molecular weight of 307.3432 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Antitumor Activities
Phenazine derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds, through modifications on the phenazine ring, exhibit significant cytotoxicity against various cancer cell lines. The electron-withdrawing power of substituents on the phenazine core is positively correlated with cytotoxicity, indicating their potential as antitumor drugs. The synthesis and evaluation of phenazine derivatives against leukemia in vitro and solid tumors in vivo have shown promising results, making them potential candidates for cancer therapy (Rewcastle, Denny, & Baguley, 1987).
Redox Reactions and Antibiotic Properties
Phenazines are redox-active molecules produced by various bacteria. They not only serve as antibiotics but also play crucial roles in physiological processes such as iron acquisition. The ability of reduced phenazines to dissolve ferrihydrite and hematite highlights their significance in environmental iron cycling. The interaction with molecular oxygen indicates their potential role in bacterial survival strategies under different environmental conditions (Wang & Newman, 2008).
Dual Inhibition of Topoisomerases
Certain phenazine derivatives exhibit dual inhibition of topoisomerase I and II, targeting key enzymes responsible for DNA topology. This unique mechanism of action suggests their potential as more effective anticancer agents, capable of circumventing drug resistance mechanisms commonly seen in cancer chemotherapy (Vicker et al., 2002).
Biological Control Agents
The phenazine-1-carboxylic acid has been identified as a product of Pseudomonas fluorescens, showing properties that might influence its effectiveness as a biological control agent against phytopathogens in environments with a pH greater than 7. The physicochemical and biological properties of phenazine antibiotics suggest their application in managing plant diseases and enhancing agricultural productivity (Brisbane, Janik, Tate, & Warren, 1987).
Conformational/Electronic Responses and Applications in Light Emission
Studies on N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which exhibit wide-tuning emission from red to deep blue and white light, demonstrate the potential of phenazine derivatives in optoelectronic applications. Their unique photophysical behaviors indicate possibilities for their use in the design of light-emitting devices and materials (Zhang et al., 2015).
将来の方向性
The results from the study by Peng et al. suggest that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . This indicates a promising future direction for the use of “N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide” in various applications.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-13-10-11-19(27-2)18(12-13)24-21(25)14-6-5-9-17-20(14)23-16-8-4-3-7-15(16)22-17/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLQLRKHACJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)phenazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)
![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)
![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)
methanone](/img/structure/B2824502.png)
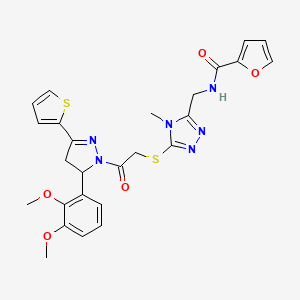
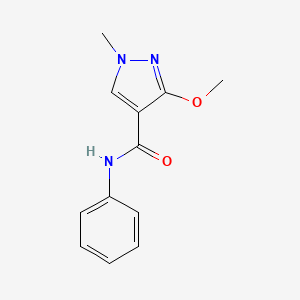
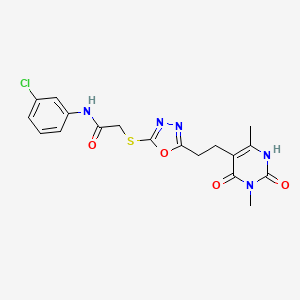
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/no-structure.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)
![2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2824512.png)
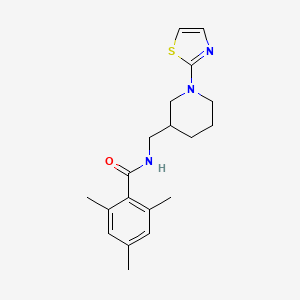
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2824517.png)